Cas no 2229112-44-9 (2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)

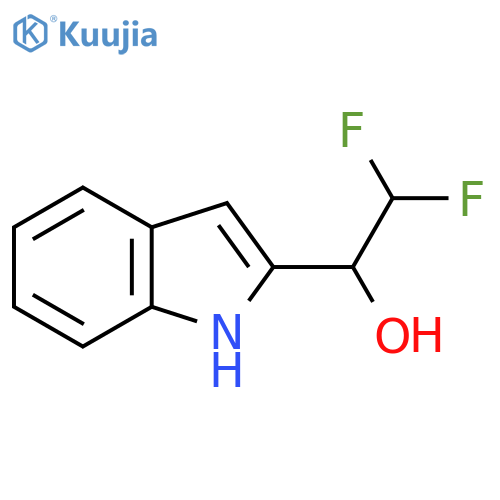

2229112-44-9 structure

商品名:2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol

- EN300-1969748

- 2229112-44-9

-

- インチ: 1S/C10H9F2NO/c11-10(12)9(14)8-5-6-3-1-2-4-7(6)13-8/h1-5,9-10,13-14H

- InChIKey: ZVYXBDKBYAZGFN-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1=CC2C=CC=CC=2N1)O)F

計算された属性

- せいみつぶんしりょう: 197.06522023g/mol

- どういたいしつりょう: 197.06522023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1969748-0.25g |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |

2229112-44-9 | 0.25g |

$1012.0 | 2023-09-16 | ||

| Enamine | EN300-1969748-5.0g |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |

2229112-44-9 | 5g |

$3189.0 | 2023-05-31 | ||

| Enamine | EN300-1969748-5g |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |

2229112-44-9 | 5g |

$3189.0 | 2023-09-16 | ||

| Enamine | EN300-1969748-10.0g |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |

2229112-44-9 | 10g |

$4729.0 | 2023-05-31 | ||

| Enamine | EN300-1969748-0.05g |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |

2229112-44-9 | 0.05g |

$924.0 | 2023-09-16 | ||

| Enamine | EN300-1969748-0.1g |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |

2229112-44-9 | 0.1g |

$968.0 | 2023-09-16 | ||

| Enamine | EN300-1969748-1.0g |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |

2229112-44-9 | 1g |

$1100.0 | 2023-05-31 | ||

| Enamine | EN300-1969748-2.5g |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |

2229112-44-9 | 2.5g |

$2155.0 | 2023-09-16 | ||

| Enamine | EN300-1969748-0.5g |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |

2229112-44-9 | 0.5g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-1969748-1g |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol |

2229112-44-9 | 1g |

$1100.0 | 2023-09-16 |

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

2229112-44-9 (2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol) 関連製品

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬